Product packaging for 2-[6-amino-2-(phenylamino)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol(Cat. No.:CAS No. 53296-10-9)

2-[6-amino-2-(phenylamino)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B1669347
CAS No.: 53296-10-9
M. Wt: 358.35 g/mol
InChI Key: SCNILGOVBBRMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylaminoadenosine, also known widely in research as CV-1808 , is a potent and selective agonist for the A2 adenosine receptor (AR) subtype. Its selectivity and potency have been characterized in various in vivo and in vitro models, establishing its core research value in the study of adenosine-mediated physiological pathways. The compound demonstrates a high degree of A2 versus A1 receptor subtype selectivity . In vivo pharmacological studies have shown that 2-Phenylaminoadenosine is at least 125-fold more potent at A2 receptors, which mediate vasodilation, than at A1 receptors, which mediate bradycardia [ ]. This makes it an invaluable tool for dissecting the specific roles of A2 ARs. In research applications, 2-Phenylaminoadenosine has been identified as a coronary vasodilator [ ]. Its function is primarily linked to the activation of A2A ARs, which are Gs-protein-coupled receptors that stimulate intracellular cyclic AMP (cAMP) production, leading to the relaxation of vascular smooth muscle [ ]. Beyond cardiovascular research, A2A AR agonists are also explored for their potential effects in the central nervous system, with studies indicating possible applications as antipsychotic agents following systemic administration in vivo [ ]. Early research also suggests that A2A ARs are highly localized in the human basal ganglia, implicating them in movement control and neurodegenerative diseases [ ]. Researchers utilize 2-Phenylaminoadenosine to probe adenosine receptor function in areas such as cardiovascular physiology, immunomodulation, and CNS disorders. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N6O4 B1669347 2-[6-amino-2-(phenylamino)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 53296-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNILGOVBBRMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866310
Record name 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53296-10-9
Record name 2-Phenylaminoadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Characterization and Receptor Interactions of 2 Phenylaminoadenosine

Adenosine (B11128) Receptor Subtype Selectivity and Agonism Profiles

2-Phenylaminoadenosine exhibits a distinct profile of interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), demonstrating preferential agonism for the A2 subtypes.

Early research identified 2-Phenylaminoadenosine as one of the first adenosine agonists to display selectivity for A2 receptors over A1 receptors. biocrick.comnih.gov Studies have indicated it acts as a non-selective agonist at A2 adenosine receptors. medchemexpress.comrndsystems.com This preference is substantiated by binding assays in various tissues. For instance, it binds to A2 receptors in rat striatal membranes with significantly higher affinity (IC50 = 115 nM) than to A1 receptors in rat cortical membranes (IC50 = 910 nM). labclinics.com Reports have quantified this selectivity as being between 5-fold and 10-fold in favor of the A2 receptor subtype. nih.govnih.gov

Quantitative binding studies have provided specific affinity values (Ki) for 2-Phenylaminoadenosine at different adenosine receptor subtypes. These values are crucial for understanding its pharmacological profile. One study reported a Ki value of 76 nM at the A2A receptor. medchemexpress.com In contrast, its affinity for the A3 receptor is considerably lower, with a reported Ki of 1450 nM. medchemexpress.com Another study found a moderate potency at A2 receptors, with a Ki value of 100 nM. nih.gov

Further complicating the affinity profile, studies using radiolabeled [3H]2-Phenylaminoadenosine revealed complex binding characteristics in rat brain membranes. These experiments identified two distinct binding sites: a high-affinity site with IC50 values in the range of 16 to 24 nM, and a low-affinity site with IC50 values between 595 and 1130 nM. biocrick.comnih.gov The low-affinity site was noted to have characteristics similar to the A1 receptor. nih.gov

Receptor SubtypeAffinity Value (Ki or IC50)Tissue/PreparationReference
A2AKi = 76 nMNot Specified medchemexpress.com
A2IC50 = 115 nMRat Striatal Membranes labclinics.com
A2Ki = 100 nMNot Specified nih.gov
High-Affinity SiteIC50 = 16-24 nMRat Brain Membranes biocrick.comnih.gov
A1IC50 = 910 nMRat Cortical Membranes labclinics.com
Low-Affinity (A1-like) SiteIC50 = 595-1130 nMRat Brain Membranes biocrick.comnih.gov
A3Ki = 1450 nMNot Specified medchemexpress.com

The pharmacological activity of 2-Phenylaminoadenosine is often contextualized by comparing its potency to that of other well-characterized adenosine analogues.

NECA (5'-N-ethylcarboxamidoadenosine): NECA is a potent, non-selective adenosine receptor agonist. tocris.com In functional assays, such as vasorelaxation of porcine coronary smooth muscle, NECA is highly potent with an EC50 of 9.7 nM. nih.gov However, in binding studies using radiolabeled [3H]2-Phenylaminoadenosine, NECA displayed very low affinity (IC50 > 10 µM) for the high-affinity binding site identified for 2-Phenylaminoadenosine. biocrick.comnih.gov This suggests that the primary binding site for 2-Phenylaminoadenosine may be distinct from the receptors that NECA potently activates.

CGS 21680: A selective A2A receptor agonist, CGS 21680 is also a potent vasorelaxant, with an EC50 of 4.5 nM in porcine coronary artery. nih.gov Similar to NECA, CGS 21680 showed very low affinity (IC50 > 10 µM) for the high-affinity binding site of [3H]2-Phenylaminoadenosine. biocrick.comnih.gov This finding indicates that while 2-Phenylaminoadenosine has A2 receptor activity, its interaction profile differs from that of the highly selective A2A agonist CGS 21680.

2-Chloroadenosine: In comparative studies, 2-Phenylaminoadenosine was found to be more potent than adenosine in both central nervous system purinergic receptor binding assays and in functional assays inhibiting neurogenic contractions of the vas deferens. biocrick.com

CompoundReceptor SelectivityPotency/Affinity MetricReference
2-Phenylaminoadenosine (CV 1808)A2 PreferentialIC50 = 16-24 nM (High-Affinity Site) biocrick.comnih.gov
NECANon-selectiveEC50 = 9.7 nM (Porcine Coronary Artery) nih.gov
NECANon-selectiveIC50 > 10 µM (at [3H]CV 1808 High-Affinity Site) biocrick.comnih.gov
CGS 21680A2A SelectiveEC50 = 4.5 nM (Porcine Coronary Artery) nih.gov
CGS 21680A2A SelectiveIC50 > 10 µM (at [3H]CV 1808 High-Affinity Site) biocrick.comnih.gov

2-Phenylaminoadenosine demonstrates a lower affinity for A1 adenosine receptors compared to A2 receptors. labclinics.comnih.gov Binding studies in rat cortical membranes, which are rich in A1 receptors, showed an IC50 value of 910 nM. labclinics.com This contrasts with its higher affinity at A2 receptors in rat striatum. labclinics.com Furthermore, binding experiments with radiolabeled 2-Phenylaminoadenosine identified a low-affinity binding component (IC50 595-1130 nM) that was characterized as having A1-like properties. nih.gov

The interaction of 2-Phenylaminoadenosine with A3 adenosine receptors is characterized by low affinity. A reported Ki value of 1450 nM indicates that its potency at this subtype is substantially weaker than at the A2A receptor. medchemexpress.com The A3 receptor is known to be coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, and can also be involved in the activation of phospholipase C. frontiersin.org

Preferential Agonism at Adenosine A2 Receptors (A2A and A2B)

Receptor-Effector Coupling and Signal Transduction Mechanisms

Adenosine receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. nih.gov A2A and A2B receptors are typically coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). frontiersin.org In contrast, A1 and A3 receptors are generally coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase. frontiersin.org

The action of 2-Phenylaminoadenosine is consistent with the known signaling pathway of A2 receptors. Studies have shown that it produces an increase in adenylyl cyclase activity in the rat striatum. nih.gov This effect was blocked by an A2 antagonist, confirming an A2 receptor-mediated mechanism. nih.gov This stimulation of the adenylyl cyclase pathway has been linked to a subsequent increase in dopamine (B1211576) synthesis. nih.gov

However, some findings suggest that 2-Phenylaminoadenosine may also engage in other signaling pathways. Electrophysiological studies in porcine coronary artery cells revealed that 2-Phenylaminoadenosine, but not the reference agonists CGS 21680 or NECA, could activate potassium channels. nih.gov This unique functional response, coupled with the distinct binding profile of radiolabeled 2-Phenylaminoadenosine, led to the proposal that its high-affinity binding site might represent a novel receptor, provisionally designated A4, where potassium channel activation is a functional correlate. nih.gov

Stimulation of Adenylyl Cyclase Activity via Gs Protein Coupling

2-Phenylaminoadenosine (also known as CV 1808) primarily exerts its effects through the activation of A2 adenosine receptors, which are classical G protein-coupled receptors (GPCRs). The signal transduction cascade initiated by 2-Phenylaminoadenosine at these receptors involves the activation of adenylyl cyclase, a key enzyme in cellular signaling. This process is mediated by the stimulatory G protein, Gs. When 2-Phenylaminoadenosine binds to the A2 receptor, it induces a conformational change in the receptor, which in turn activates the associated Gs protein.

The Gs protein is a heterotrimer composed of α, β, and γ subunits. Upon receptor activation, the Gs alpha subunit (Gsα) releases its bound guanosine (B1672433) diphosphate (B83284) (GDP), binds guanosine triphosphate (GTP), and dissociates from the βγ subunit complex. wikipedia.org This activated, GTP-bound Gsα subunit then directly interacts with and stimulates adenylyl cyclase. wikipedia.orgnih.gov This stimulation leads to the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.gov Studies have demonstrated that 2-Phenylaminoadenosine produces a corresponding increase in striatal adenylyl cyclase activity, which is indicative of an A2 receptor-mediated mechanism. nih.gov This functional coupling of the A2 receptor to adenylyl cyclase via the Gs protein is a fundamental step in the pharmacological action of 2-Phenylaminoadenosine. wikipedia.orgnih.gov

Impact on Cyclic Adenosine Monophosphate (cAMP) Levels

The stimulation of adenylyl cyclase by the 2-Phenylaminoadenosine-A2 receptor-Gs protein complex directly results in an elevation of intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govnih.gov As a ubiquitous second messenger, cAMP plays a pivotal role in a vast number of biological processes by activating downstream effectors, most notably cAMP-dependent protein kinase (PKA). nih.govfrontiersin.org The increased production of cAMP following A2 receptor activation by agonists like 2-Phenylaminoadenosine is a well-established signaling pathway. nih.gov This elevation in cAMP can also lead to the activation of other signaling molecules, such as the Exchange protein directly activated by cAMP (EPAC). frontiersin.org

Furthermore, the generated cAMP is not confined to the intracellular space; a portion of it can be transported into the extracellular environment, where it can be metabolized to adenosine, potentially creating a feedback loop. frontiersin.org The ability of 2-Phenylaminoadenosine to increase cAMP levels is a direct consequence of its agonistic activity at Gs-coupled A2 adenosine receptors and is central to its cellular effects. nih.gov

Influence on Guanine (B1146940) Nucleotide Regulatory Proteins (G Proteins)

The interaction between 2-Phenylaminoadenosine-bound A2 adenosine receptors (A2AR) and guanine nucleotide regulatory proteins (G proteins) is a critical aspect of its signaling mechanism. Guanine nucleotides, such as GTP, modulate the binding affinity of agonists to Gs-coupled receptors. Typically, in the presence of guanine nucleotides, the affinity of the receptor for its agonist is reduced as the G protein uncouples from the receptor. nih.gov

However, studies on the A2AR have revealed atypical regulation by guanine nucleotides. Research indicates that in membranes containing the intact, undigested A2AR protein, guanine nucleotides cause only a small to insignificant decrease in agonist binding. nih.gov This suggests that, under normal conditions, the A2AR may be tightly associated with the Gs protein. nih.gov Interestingly, this modulation is significantly enhanced by proteolysis. When the receptor is partially digested, resulting in a smaller peptide fragment, the addition of guanine nucleotides leads to a substantial reduction in maximal specific agonist binding. nih.gov This finding suggests that the conformational state of the receptor, which can be altered by proteolysis, influences its interaction with and regulation by G proteins. nih.gov

Potential Modulation of Phosphoinositide Metabolism and Phospholipase C Activity

While A2A adenosine receptors, the primary targets for 2-Phenylaminoadenosine, are canonically coupled to Gs proteins and the stimulation of adenylyl cyclase, other adenosine receptor subtypes can interact with different G protein families. mdpi.com Specifically, A2B and A3 adenosine receptors have been shown to couple to Gq proteins, which activate the phospholipase C (PLC) signaling pathway. mdpi.com The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org These messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. nih.govtaylorandfrancis.com

Although 2-Phenylaminoadenosine is recognized for its selectivity towards A2 receptors, its potential to interact with A2B receptors at certain concentrations could theoretically lead to the modulation of phosphoinositide metabolism. labclinics.com However, direct evidence specifically linking 2-Phenylaminoadenosine to the activation of Phospholipase C and the phosphoinositide cascade is not extensively documented in the reviewed literature. This remains a potential, though less characterized, signaling avenue compared to its well-established effects on the cAMP pathway.

Mechanisms of Receptor Regulation and Desensitization

Continuous or prolonged exposure of G protein-coupled receptors to an agonist typically leads to desensitization, a process that attenuates the cellular response despite the continued presence of the stimulus. The adenosine receptor system, including the A2 subtypes targeted by 2-Phenylaminoadenosine, is susceptible to such regulation. nih.govbris.ac.uk

The process of desensitization is often initiated by the phosphorylation of the receptor, primarily on serine and threonine residues located in its third intracellular loop or C-terminal tail. nih.gov This phosphorylation can be carried out by second messenger-dependent kinases like PKA and PKC (heterologous desensitization) or, more commonly for agonist-occupied receptors, by G protein-coupled receptor kinases (GRKs) (homologous desensitization). nih.gov Studies on A2B receptors, for instance, have shown they undergo rapid agonist-induced desensitization that is dependent on GRK2. researchgate.net

Following phosphorylation by GRKs, proteins called β-arrestins are recruited to the receptor. nih.gov β-arrestins sterically hinder the receptor's interaction with G proteins, thereby uncoupling it from the downstream signaling cascade (e.g., adenylyl cyclase activation) and promoting receptor internalization into the cell via clathrin-coated pits. nih.gov This entire process serves to protect the cell from overstimulation. bris.ac.uk The A2 adenosine receptor system has been shown to be blunted in response to chronic agonist treatment, indicating that desensitization is a key regulatory mechanism for receptors activated by compounds like 2-Phenylaminoadenosine. nih.gov

Interaction with Adenosine Uptake Systems

The physiological effects of endogenous adenosine are terminated by its removal from the extracellular space through specific nucleoside transport systems. frontiersin.org Pharmacological agents can influence the adenosine system not only by interacting with its receptors but also by affecting these uptake mechanisms. Research has indicated that 2-Phenylaminoadenosine acts as a weak inhibitor of adenosine uptake by rat cerebral cortical synaptosomes. hmdb.ca By weakly inhibiting these transporters, 2-Phenylaminoadenosine could potentially lead to a modest increase in the local concentration and dwell time of endogenous adenosine in the synaptic cleft, which might complement its direct receptor agonist activity.

Data Tables

Table 1: Receptor Binding and Pharmacological Activity of 2-Phenylaminoadenosine

Parameter Value Species/Model
IC₅₀ (A1 Receptors) 910 nM Rat cortical membranes labclinics.com
IC₅₀ (A2 Receptors) 115 nM Rat striatal membranes labclinics.com
EC₂₅ (Coronary Flow) 110 nM Perfused working rat heart (ex vivo) labclinics.com
ED₂₅ (Blood Pressure) 28 µg/kg Normotensive rats labclinics.com

| ED₃₀ (Blood Pressure) | 5.32 µg/kg | Spontaneously Hypertensive Rats (SHR) labclinics.com |

Preclinical Biological Activities and Mechanistic Investigations of 2 Phenylaminoadenosine

Cardiovascular System Regulation in Preclinical Models

2-Phenylaminoadenosine has been a subject of cardiovascular research, particularly for its effects on coronary circulation. Its actions are primarily mediated through adenosine (B11128) receptors, which are crucial in regulating coronary blood flow and protecting the heart muscle.

The coronary vasodilator effect of adenosine and its analogs like 2-Phenylaminoadenosine is predominantly mediated by the activation of A2A adenosine receptors located on coronary smooth muscle and endothelial cells. nih.govcapes.gov.br This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn causes smooth muscle relaxation and vasodilation. nih.govnih.gov

Studies in human coronary arterioles have shown that this vasodilation is an endothelium-independent process. nih.gov The mechanism involves the activation of intermediate-conductance calcium-activated potassium (KCa) channels via the adenylyl cyclase signaling pathway. nih.gov Interestingly, the A1 and A2A receptor subtypes exhibit opposing roles; A1 receptor activation can inhibit the vasodilator actions mediated by A2A receptors. nih.gov The high potency of adenosine agonists in causing coronary vasodilation is attributed to a significant A2A-adenosine receptor reserve, meaning that a maximal response can be achieved when only a small fraction of receptors are occupied by the agonist. nih.gov

Table 1: Receptor Involvement in Coronary Vasodilation

Receptor Subtype Primary Role in Vasodilation Signaling Pathway
A2A Adenosine Receptor Mediates coronary vasodilation Stimulates adenylyl cyclase, increases cAMP
A1 Adenosine Receptor Inhibits A2A-mediated vasodilation Inhibits adenylyl cyclase
A2B Adenosine Receptor Contributes to coronary vasodilation Stimulates adenylyl cyclase, increases cAMP

The activation of A2A adenosine receptors by agonists leads to a significant increase in coronary blood flow. capes.gov.brnih.govahajournals.org This is a result of the potent vasodilatory effect on both coronary conductance and resistance arteries. ahajournals.org In preclinical models, intracoronary administration of A2A agonists has been shown to increase coronary blood flow velocity and the cross-sectional area of coronary arteries. ahajournals.org The regulation of coronary circulation is a critical function of adenosine, which acts as an autacoid to match blood supply with myocardial oxygen demand. nih.gov While the A2A receptor is the primary mediator of this effect, the A2B receptor also plays a role in regulating coronary flow. nih.gov

In the context of myocardial ischemia, which is a condition of reduced blood flow to the heart, adenosine and its analogs have demonstrated protective effects. nih.govescardio.orgmayoclinic.org During ischemic events, the heart tissue becomes hypoxic, leading to the stabilization of hypoxia-inducible transcription factors (HIFs) which are cardioprotective. nih.gov Adenosine plays a crucial role in this process. Its release during ischemia can attenuate the severity of the injury through its coronary vasodilatory action. capes.gov.br Furthermore, adenosine can mitigate reperfusion injury, which is the damage that occurs when blood supply returns to the tissue after a period of ischemia. nih.gov This is achieved by restoring ATP levels in energy-depleted cells and through anti-inflammatory effects. nih.gov Experimental models have shown that administration of adenosine can reduce the size of a myocardial infarction. nih.gov

Neuropharmacological Effects in Animal Models

Beyond its cardiovascular effects, 2-Phenylaminoadenosine has been investigated for its role in the central nervous system, particularly its interaction with the dopamine (B1211576) system in the brain.

Research has demonstrated that 2-Phenylaminoadenosine stimulates the synthesis of dopamine in the forebrain of rats through the activation of presynaptic A2-type receptors. nih.gov This effect is significant as dopamine is a key neurotransmitter involved in motor control, motivation, and reward. colorado.edu The stimulation of A2A receptors appears to counteract the inhibitory effects of dopamine D2 receptors, which are co-localized on the same neurons in brain regions like the striatum. colorado.edufrontiersin.org This antagonistic relationship suggests that A2A receptor activation can modulate dopaminergic neurotransmission. nih.govnih.gov The A2A receptors are primarily located in dopamine-rich areas of the central nervous system. nih.gov

The mechanism by which 2-Phenylaminoadenosine stimulates dopamine synthesis involves the modulation of key enzymes. Studies have shown that it stimulates the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in rat striatal tissue. nih.govnih.gov This effect is mediated by A2 receptors and can be blocked by A2 antagonists. nih.gov Concurrently, 2-Phenylaminoadenosine increases the activity of adenylyl cyclase in the striatum. nih.gov This suggests that the stimulation of dopamine synthesis is linked to the cAMP signaling pathway, which is activated by A2 receptors. nih.gov The activation of A2 receptors on dopamine nerve terminals stimulates dopamine synthesis, and this effect is negatively modulated by D2 autoreceptors, likely through changes in intracellular cAMP levels. nih.gov

Table 2: Neuromodulatory Effects of 2-Phenylaminoadenosine in Striatal Tissue

Effect Target Enzyme/Pathway Receptor Outcome
Stimulation of Dopamine Synthesis Tyrosine Hydroxylase A2 Adenosine Receptor Increased enzyme activity
Signal Transduction Adenylyl Cyclase A2 Adenosine Receptor Increased enzyme activity, leading to higher cAMP levels
Dopaminergic Modulation D2 Dopamine Autoreceptor A2 Adenosine Receptor Negative modulation of D2 autoreceptor function

Effects on Cognitive Functions: Memory Acquisition, Consolidation, and Retrieval Phases in Rodent Models

The role of 2-phenylaminoadenosine in cognitive functions has been investigated, particularly its effects on the different phases of memory: acquisition, consolidation, and retrieval. koreascience.krnih.gov Memory is a complex process, and understanding how compounds affect each stage is crucial. nih.gov

In rodent models, 2-phenylaminoadenosine (CV-1808), acting as an adenosine A2A receptor agonist, was found to impair the memory acquisition phase. koreascience.kr This was observed in both the passive avoidance task, where it decreased latency time, and in the Morris water maze task, where it reduced mean savings. koreascience.kr However, the compound did not show any significant effects on the consolidation or retrieval phases of memory in these same tasks. koreascience.kr These findings suggest that the activation of adenosine A2A receptors by 2-phenylaminoadenosine specifically interferes with the initial learning of new information.

TaskMemory PhaseEffect of 2-Phenylaminoadenosine
Passive AvoidanceAcquisitionDecreased latency time
ConsolidationNo effect
RetrievalNo effect
Morris Water MazeAcquisitionDecreased mean savings
ConsolidationNo effect
RetrievalNo effect

Role in Models of Substance Use Disorders: Attenuation of Naloxone-Precipitated Withdrawal Symptoms

Research has explored the potential of 2-phenylaminoadenosine in the context of substance use disorders, specifically in mitigating withdrawal symptoms. Naloxone-precipitated withdrawal is a standard preclinical model used to induce and study the physical signs of opioid withdrawal. bicyclehealth.comnih.govnih.govscience.gov This precipitated withdrawal is characterized by a rapid onset of symptoms such as agitation, muscle aches, and gastrointestinal distress. bicyclehealth.commedicalnewstoday.com

Studies have shown that ibogaine, another compound investigated for its effects on addiction, can interfere with both the motivational and somatic aspects of naloxone-precipitated withdrawal from morphine. science.gov While direct studies on 2-phenylaminoadenosine's ability to attenuate the full spectrum of naloxone-precipitated withdrawal symptoms are less detailed in the provided results, its action on adenosine receptors, which are known to modulate dopaminergic pathways, suggests a potential role. nih.gov The stimulation of dopamine synthesis by 2-phenylaminoadenosine via A2 receptors could theoretically counteract some of the neurochemical imbalances associated with opioid withdrawal. nih.gov

Immunomodulatory and Anti-inflammatory Actions

Adenosine and its analogs, including 2-phenylaminoadenosine, are recognized for their immunomodulatory and anti-inflammatory properties. nih.govnih.govmdpi.com These effects are largely mediated through the activation of adenosine receptors on various immune cells. nih.gov

Inhibition of Human Neutrophil Bactericidal Function and Superoxide (B77818) Release

2-Phenylaminoadenosine has been demonstrated to inhibit the bactericidal function of human polymorphonuclear neutrophils (PMNs). nih.govasm.org Specifically, it was found to inhibit the killing of Staphylococcus aureus by PMNs. nih.govasm.org This inhibition was associated with a significant decrease in superoxide release from PMNs activated by the bacteria. nih.govasm.org While adenosine itself also showed these inhibitory effects, 2-phenylaminoadenosine was effective at lower concentrations. nih.govasm.org These findings indicate that pharmacological concentrations of 2-phenylaminoadenosine can suppress the oxidative burst in neutrophils, a key component of their bactericidal activity. nih.govasm.org

Cell TypeFunctionEffect of 2-Phenylaminoadenosine
Human Polymorphonuclear NeutrophilsBactericidal activity against S. aureusInhibition
Human Polymorphonuclear NeutrophilsSuperoxide releaseDecrease

Evidence for Anti-inflammatory Potential in Preclinical Contexts

The anti-inflammatory potential of adenosine receptor agonists is a significant area of research. nih.govmdpi.comresearchgate.netnih.gov Activation of adenosine A2A receptors, in particular, is known to suppress the immune system by inhibiting various immune cells, including neutrophils and macrophages. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines. mdpi.comnih.gov

While direct in-vivo anti-inflammatory studies with 2-phenylaminoadenosine were not extensively detailed in the initial search, its established action as an A2A adenosine receptor agonist provides a strong basis for its anti-inflammatory potential. koreascience.krnih.gov The inhibition of neutrophil function and superoxide release is a key piece of evidence for its anti-inflammatory action at a cellular level. nih.govasm.org The general role of A2A receptor agonists in downregulating inflammatory responses suggests that 2-phenylaminoadenosine likely contributes to anti-inflammatory effects in broader preclinical models of inflammation.

Metabolic Regulation Studies

The role of 2-phenylaminoadenosine in metabolic regulation is an emerging area of investigation. Adenosine and its receptors are known to be involved in various metabolic processes. frontiersin.org For instance, 2-phenylaminoadenosine has been shown to stimulate dopamine synthesis in the rat forebrain by activating presynaptic A2-type receptors. nih.gov This stimulation involves an increase in adenylyl cyclase and tyrosine hydroxylase activity. nih.gov Dopamine itself is a critical neurotransmitter involved in regulating motivation, reward, and motor control, and its synthesis is a key metabolic pathway in the brain. nih.gov While the provided information does not detail broader systemic metabolic regulation studies, the influence of 2-phenylaminoadenosine on key enzymatic pathways in the brain highlights its potential to modulate metabolic processes at a cellular and regional level.

Modulation of Insulin-Sensitive Processes in Skeletal Muscle

While adenosine receptors are understood to play a role in metabolic regulation, direct studies detailing the specific effects of 2-Phenylaminoadenosine on insulin-sensitive processes in skeletal muscle are not extensively covered in publicly available research. However, broader research indicates that adenosine signaling is a component of metabolic control. For instance, studies on adenosine A2 receptor antagonists have been shown to restore impaired insulin (B600854) signaling in the skeletal muscle of insulin-resistant rats, suggesting that A2 receptors are significant mediators of whole-body insulin sensitivity with primary effects in skeletal muscle. nih.gov

Effects on Glucose Utilization and System A Amino Acid Transport

The specific actions of 2-Phenylaminoadenosine on glucose utilization and System A amino acid transport in skeletal muscle remain an area requiring further investigation. Research into related adenosine compounds has shown that adenosine can exert an insulin-modulatory action in skeletal muscle, which is likely mediated by A1 adenosine receptors. researchgate.net One study noted that the A2-selective agonist 2-Phenylaminoadenosine was less potent in inhibiting metabolic processes like glucose and amino acid transport compared to A1-selective agonists. researchgate.net This suggests that the primary influence of adenosine on these transport systems in skeletal muscle may not occur through the A2 receptors that 2-Phenylaminoadenosine preferentially targets. researchgate.net

Cellular Communication and Barrier Function

Enhancement of Gap Junction Coupling in Endothelial Cells (e.g., hCMEC/D3)

2-Phenylaminoadenosine, acting as an agonist for the A2A and A2B adenosine receptor subtypes, has been demonstrated to enhance gap junction coupling in human cerebral microvascular endothelial cells (hCMEC/D3). nih.govresearchgate.net This cell line is a well-established in vitro model for the human blood-brain barrier. grafiati.com The enhancement of intercellular communication via gap junctions is a critical aspect of maintaining tissue homeostasis and function. nih.govresearchgate.net Studies show that 2-Phenylaminoadenosine stimulates this coupling in a concentration-dependent manner, highlighting its role in modulating the physiological properties of the blood-brain barrier endothelium. nih.govresearchgate.net

Involvement of cAMP Synthesis and Connexin (Cx43) Plaque Formation

The mechanism by which 2-Phenylaminoadenosine enhances gap junction coupling involves key intracellular signaling molecules. Upon binding to adenosine receptors on hCMEC/D3 cells, it stimulates the synthesis of cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net This increase in cAMP is a crucial step that leads to the formation of new gap junction plaques. nih.govresearchgate.net These plaques are composed of connexin proteins, with Connexin 43 (Cx43) being the most widely expressed gap junction protein. The formation of these new plaques directly results in a sustained enhancement of cell-to-cell communication. nih.govresearchgate.net

Activation of Cyclic Nucleotide-Gated (CNG) Channels and Calcium Influx

Further investigation into the signaling cascade reveals that the elevated levels of cAMP directly activate cyclic nucleotide-gated (CNG) channels in the endothelial cells. nih.govresearchgate.net The opening of these channels facilitates an influx of calcium ions (Ca2+) into the cell. nih.govresearchgate.net This influx of calcium is the pivotal trigger that induces the formation of the new gap junction plaques. nih.govresearchgate.net Therefore, CNG channels serve as a critical physiological link integrating adenosine receptor stimulation with the regulation of gap junction communication in the endothelial cells of the blood-brain barrier. nih.govresearchgate.net

Table 1: Mechanistic Effects of 2-Phenylaminoadenosine in hCMEC/D3 Endothelial Cells

Action Molecule/Process Involved Outcome Reference
Receptor Binding A2A and A2B Adenosine Receptors Initiation of signaling cascade nih.govresearchgate.net
Second Messenger cAMP Synthesis Increased intracellular cAMP levels nih.govresearchgate.net
Channel Activation Cyclic Nucleotide-Gated (CNG) Channels Opening of channels nih.govresearchgate.net
Ion Movement Calcium (Ca2+) Influx Increased intracellular Ca2+ nih.govresearchgate.net
Structural Change Connexin 43 (Cx43) Plaque Formation Assembly of new gap junctions nih.govresearchgate.net
Functional Result Gap Junction Coupling Enhanced cell-to-cell communication nih.govresearchgate.net

Platelet Function Modulation

2-Phenylaminoadenosine, also known as CV-1808, is recognized as a non-selective adenosine receptor agonist. However, literature reviews indicate that as of recent analyses, it has not yet been specifically tested for its anti-platelet properties. In general, the activation of A2A adenosine receptors on platelets is known to be a strong inhibitor of platelet aggregation. This is achieved through the stimulation of adenylyl cyclase, which leads to an increase in intracellular cAMP concentration. Elevated cAMP levels inhibit the mobilization of internal calcium stores and the influx of external calcium, which are critical events in platelet activation and subsequent thrombus formation. While this provides a likely mechanism, direct experimental evidence for 2-Phenylaminoadenosine's effect on platelet function is pending.

Inhibition of Platelet Activation and Aggregation via A2A and A2B Receptors

2-Phenylaminoadenosine (also known as CV-1808) demonstrates significant inhibitory effects on platelet activation and aggregation, primarily through its action as an agonist at A2A and A2B adenosine receptors. ncats.iomedchemexpress.com Platelets express both A2A and A2B adenosine receptor subtypes on their surface. nih.gov The activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is a key intracellular messenger that orchestrates a cascade of events resulting in the inhibition of platelet function, including a decrease in intracellular calcium mobilization and a reduction in the expression of activation markers like P-selectin.

2-Phenylaminoadenosine is characterized as a non-selective A2 adenosine receptor agonist. medchemexpress.com Its binding affinity has been quantified, showing a Kᵢ (inhibitor constant) of 76 nM for the A2A receptor subtype. medchemexpress.com By activating these receptors, 2-Phenylaminoadenosine effectively mimics the natural anti-aggregatory effects of adenosine, thereby preventing platelets from clumping together to form a thrombus. nih.gov Studies have shown that CV-1808 significantly inhibits platelet activation, as measured by fibrinogen binding. lgcstandards.com Furthermore, research in canine models has shown that CV-1808 can inhibit the formation of thromboxane (B8750289) A2 (TXA2), a potent platelet activator, during collagen-induced platelet stimulation. nih.gov This effect is believed to be due to the inhibition of phospholipases, which are upstream of TXA2 synthesis. nih.gov

Table 1: Receptor Binding Affinity of 2-Phenylaminoadenosine

Receptor Subtype Inhibitor Constant (Kᵢ)
Adenosine A2A 76 nM
Adenosine A3 1450 nM

Data sourced from MedChemExpress. medchemexpress.com

Interaction with P2Y12 Receptor Antagonists in Antiplatelet Strategies

The antiplatelet effects of 2-Phenylaminoadenosine can be significantly enhanced when used in combination with P2Y12 receptor antagonists, highlighting a promising strategy for potent antiplatelet therapy. The P2Y12 receptor, when activated by adenosine diphosphate (B83284) (ADP), is coupled to a Gi protein that inhibits adenylyl cyclase, thereby lowering cAMP levels and promoting platelet aggregation. nih.gov This action is directly opposed to the effects of A2A and A2B receptor agonists like 2-Phenylaminoadenosine, which stimulate adenylyl cyclase to increase cAMP. nih.govnih.gov

This opposing mechanistic action creates a synergistic potential. P2Y12 inhibitors block the primary pathway that dampens cAMP production, while 2-Phenylaminoadenosine actively stimulates cAMP production. The result is a more robust and sustained elevation of intracellular cAMP, leading to greater inhibition of platelet function than either agent can achieve alone.

Preclinical research has validated this interaction. A study evaluating a panel of adenosine receptor (AR) agonists, including 2-Phenylaminoadenosine (CV-1808), in combination with the P2Y12 antagonists cangrelor (B105443) and prasugrel (B1678051) metabolite demonstrated a significant enhancement of platelet inhibition. lgcstandards.comnih.gov Specifically, CV-1808 was shown to intensify the inhibitory effect of P2Y12 antagonists on platelet reactivity as measured by fibrinogen binding. lgcstandards.com This combined approach represents a potential strategy to overcome resistance to P2Y12 inhibitors and achieve more effective antithrombotic outcomes. ncats.io

Table 2: Effect of 2-Phenylaminoadenosine (CV-1808) on Platelet Reactivity in the Presence of P2Y12 Antagonists

Platelet Activation Marker Treatment Outcome
Fibrinogen Binding CV-1808 + P2Y12 Antagonist (Cangrelor or Prasugrel Metabolite) Significant intensification of the inhibitory effect compared to P2Y12 antagonist alone. lgcstandards.com

Enzyme Inhibition Profiles (e.g., Nucleoside Transport Inhibition)

Beyond its direct receptor agonism, 2-Phenylaminoadenosine also exhibits inhibitory activity against key enzymes, notably nucleoside transporters. Nucleoside transporters, such as the equilibrative nucleoside transporter 1 (ENT1), are crucial for regulating the extracellular concentration of adenosine by transporting it into cells, thus terminating its signaling activity. elsevierpure.comnih.gov Inhibition of these transporters is a recognized mechanism for enhancing endogenous adenosine signaling, leading to effects such as vasodilation and antithrombosis. biocrick.com

Research has shown that 2-Phenylaminoadenosine (CV-1808) inhibits nucleoside transport with an EC50 (half-maximal effective concentration) of 140 nM. ncats.io Another study highlighted that CV-1808 was ten times more potent than dipyridamole, a known nucleoside transport inhibitor, in augmenting the physiological responses to exogenous adenosine. biocrick.com This potent inhibition of adenosine reuptake effectively increases the local concentration and duration of action of adenosine at its receptors on the cell surface, including the anti-aggregatory A2A and A2B receptors on platelets.

Table 3: Enzyme and Transporter Inhibition by 2-Phenylaminoadenosine

Target Inhibitory Activity
Nucleoside Transport EC₅₀ = 140 nM ncats.io
Collagen-Induced TXB₂ Formation -74.0 ± 15.0% inhibition at 10⁻⁴ M nih.gov

Advanced Research Methodologies and Translational Considerations Preclinical

In Vitro Assays for Receptor Binding and Functional Activity

In vitro techniques are fundamental to the initial characterization of a compound's interaction with its molecular target. For 2-Phenylaminoadenosine, these assays have been crucial in determining its affinity for adenosine (B11128) receptors and its ability to modulate downstream signaling pathways.

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a receptor. giffordbioscience.com These assays utilize a radiolabeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as 2-Phenylaminoadenosine, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined. giffordbioscience.com

In studies involving rat brain membranes, 2-Phenylaminoadenosine (also known as CV 1808) demonstrated a notable selectivity for the adenosine A2 receptor. nih.gov When radiolabeled as [3H]CV 1808, binding characteristics were evaluated in rat striatal, cortical, and hippocampal membranes. nih.gov These experiments revealed that unlabeled CV 1808 produced shallow inhibition curves, indicating binding to more than one site. nih.gov A significant portion of the binding (61-75%) showed IC50 values between 16 and 24 nM, while the remainder exhibited lower affinity. nih.gov In contrast, the A1-selective compound N6-cyclopentyladenosine only inhibited a smaller fraction of the specific binding at higher concentrations. nih.gov These findings suggest that [3H]CV 1808 binds to a high-affinity site, potentially a novel adenosine receptor subtype, as well as a lower-affinity site with characteristics similar to the A1 receptor. nih.gov

Further research has highlighted the utility of various radioligands in characterizing adenosine receptor subtypes. For instance, [3H]CGS21680 is a commonly used radioligand for the A2A receptor. acs.org The development of novel radioligands, such as 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine (125I-APE), has allowed for the identification of different affinity states of the A2A receptor, including a high-affinity state coupled to G proteins. nih.gov

Radioligand Binding Data for 2-Phenylaminoadenosine (CV 1808)
Parameter Value
High-Affinity Site IC50 (Rat Brain Membranes)16-24 nM
Low-Affinity Site IC50 (Rat Brain Membranes)595-1130 nM
A1-Selective Compound Inhibition28-44%

This table summarizes the binding affinities of 2-Phenylaminoadenosine (CV 1808) in rat brain membranes as determined by radioligand binding assays.

Adenylyl cyclase is a key enzyme in the signal transduction pathway of many G protein-coupled receptors, including adenosine receptors. uniprot.org Assays measuring the activity of this enzyme are vital for assessing the functional consequences of receptor activation. Activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), whereas A1 and A3 receptor activation usually inhibits the enzyme. nih.gov

Studies have shown that 2-Phenylaminoadenosine stimulates adenylyl cyclase activity in the rat striatum. nih.gov This effect was blocked by the A2 antagonist 8-chlorostyrylcaffeine, providing strong evidence that the stimulation is mediated by A2 receptors. nih.gov This increase in adenylyl cyclase activity is consistent with the known signaling pathway of A2A receptors and correlates with the observed physiological effects of the compound. nih.gov

The coupling of adenosine receptors to adenylyl cyclase is a critical determinant of their physiological function. For example, in human basophils, adenosine analogs inhibit antigen-induced histamine (B1213489) release through an A2/Ra receptor, which is linked to the stimulation of adenylyl cyclase. nih.gov

High-throughput screening (HTS) encompasses a variety of automated methods used to rapidly assess the activity of large numbers of compounds. In the context of adenosine receptor research, HTS can be employed to identify novel ligands from extensive chemical libraries. These approaches often utilize radioligand binding assays or functional assays, such as those measuring cAMP levels, in a miniaturized and automated format.

While specific details on HTS campaigns exclusively for 2-Phenylaminoadenosine are not extensively documented in the provided context, the principles of HTS are highly relevant to the discovery and characterization of adenosine receptor ligands in general. For instance, virtual screening, a computational HTS method, has been successfully used to identify new A2A adenosine receptor antagonists. nih.gov This involves docking large compound databases against the receptor's crystal structure to predict binding. acs.orgnih.gov The hits from such screens are then validated experimentally using radioligand binding and functional assays. nih.gov Mass spectrometry-based binding assays are also emerging as a label-free alternative to traditional radioligand assays for HTS. nih.gov

In Vivo Preclinical Models for Pharmacological Evaluation

In vivo studies are essential for understanding the pharmacological effects of a compound in a whole, living organism. These models allow for the assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential side effects in a more complex biological system.

Rodent models have been extensively used to investigate the pharmacological effects of 2-Phenylaminoadenosine. In rats, this compound has been shown to stimulate dopamine (B1211576) synthesis in the forebrain, an effect mediated by A2 receptors in the striatum. nih.gov This was demonstrated both in vitro using striatal tissue and in vivo through intracerebroventricular administration. nih.gov Furthermore, 2-Phenylaminoadenosine is a weak inhibitor of adenosine uptake by rat cerebral cortical synaptosomes. hmdb.ca

Studies on locomotor activity in mice have shown that adenosine analogs generally produce a dose-related decrease in spontaneous movement. nih.gov While this specific study did not include 2-Phenylaminoadenosine, it provides a general framework for how adenosine agonists are expected to behave in such models.

In the context of learning and memory, the role of adenosine receptors is complex. Research using the adenosine A2A agonist CV-1808 (2-Phenylaminoadenosine) in passive avoidance and Morris water maze tasks in rats indicated that the compound impaired the acquisition phase of learning and memory but did not affect the consolidation or retrieval phases. koreascience.kr Conversely, activation of hippocampal adenosine A1 receptors has been shown to impair working memory. nih.gov

Rodent ModelFinding with 2-Phenylaminoadenosine (or related agonists)
Rat StriatumStimulates dopamine synthesis via A2 receptors. nih.gov
Rat Cerebral Cortical SynaptosomesWeak inhibitor of adenosine uptake. hmdb.ca
Mouse Locomotor ActivityAdenosine analogs generally decrease locomotor activity. nih.gov
Rat Memory Tasks (Passive Avoidance, Morris Water Maze)Impairs acquisition phase of learning and memory. koreascience.kr

This table summarizes key findings from preclinical studies of 2-Phenylaminoadenosine and related compounds in various rodent models.

Large animal models, such as swine, are often used in preclinical research due to their physiological similarities to humans, particularly in the cardiovascular system. In Ossabaw miniature swine, the A2-nonselective agonist 2-Phenylaminoadenosine (CV1808) was shown to increase coronary blood flow in a dose-dependent manner. nih.govnih.gov This vasodilatory effect is a hallmark of A2A receptor activation. nih.govnih.gov These studies in a large animal model provide crucial translational data, suggesting that the coronary vasodilator effects observed in smaller animals are likely to be relevant to human physiology.

Utilization of Genetic Models (e.g., receptor knockout/overexpression) in Mechanistic Studies

Studies utilizing adenosine A2A receptor (A2AR) knockout (KO) mice have been instrumental in defining the role of this receptor in various physiological and pathological processes, thereby providing a framework for understanding the effects of A2AR agonists like 2-Phenylaminoadenosine. For instance, research on the role of A2AR in renal interstitial fibrosis using a unilateral ureteral obstruction model in A2AR KO mice revealed that the genetic deletion of this receptor exacerbated the pathological progression of fibrosis, especially in the early stages. nih.gov This suggests that activation of the A2A receptor, which would be the action of an agonist like 2-Phenylaminoadenosine, may have a protective role in this context.

Similarly, the intricate interplay between adenosinergic and dopaminergic systems in the brain has been explored using A2AR KO mice. In the prefrontal cortex, the inhibitory effect of dopamine on synaptic transmission, which is mediated by D2 receptors, was found to be attenuated in A2AR KO mice. nih.gov This finding indicates a cooperative interaction between A2A and D2 receptors and suggests that the neurological effects of 2-Phenylaminoadenosine could be, in part, mediated through its modulation of the dopaminergic system. nih.govnih.gov

These examples underscore the power of genetic models to validate the targets of compounds like 2-Phenylaminoadenosine and to uncover their complex roles in integrated biological systems. By comparing the response to the compound in wild-type animals versus those with specific genetic modifications, researchers can confirm that the observed effects are indeed mediated by the intended receptor and can explore the downstream consequences of this receptor's activation in a clean, controlled manner.

Computational and Structural Biology Approaches

Molecular modeling and docking studies are powerful computational techniques that provide insights into the binding of ligands, such as 2-Phenylaminoadenosine, to their receptor targets at an atomic level. These methods are crucial for understanding the structural basis of ligand affinity and selectivity and for the rational design of new, more potent, and selective compounds.

The process typically involves the use of a three-dimensional structure of the target receptor, which can be obtained from X-ray crystallography or cryo-electron microscopy, or generated through homology modeling if an experimental structure is unavailable. For the adenosine A2A receptor, several crystal structures are available in the Protein Data Bank (PDB), such as PDB ID: 3UZA. mdpi.comsciforum.net

Docking algorithms, such as those implemented in software like AutoDock and FlexX, are then used to predict the preferred orientation and conformation of the ligand when bound to the receptor's active site. mdpi.comsciforum.netnih.gov These programs calculate a "docking score," which is an estimation of the binding affinity, by evaluating the steric and electrostatic complementarity between the ligand and the receptor.

Studies on various adenosine receptor ligands have demonstrated a good correlation between predicted docking scores and experimentally determined binding affinities (Ki values), validating the reliability of this approach for studying ligand-receptor interactions. nih.gov For A2A receptor ligands, docking studies have identified key amino acid residues within the binding pocket that are crucial for interaction. These often include hydrophobic interactions with phenylalanine residues and hydrogen bonding with asparagine and serine residues in the transmembrane helices. nih.gov

While specific docking studies focusing solely on 2-Phenylaminoadenosine are not extensively detailed in the provided context, the principles derived from studies on analogous compounds are directly applicable. The phenyl group at the 2-position of the purine (B94841) ring is expected to engage in significant hydrophobic interactions within the receptor pocket, contributing to its affinity and selectivity profile.

Table 1: Key Parameters in Molecular Docking Studies

Parameter Description Relevance
PDB ID The unique identifier for a protein structure in the Protein Data Bank. Provides the 3D coordinates of the receptor for the docking simulation.
Docking Software The computational program used to perform the docking calculations (e.g., AutoDock, FlexX). Different algorithms may yield slightly different results and have varying computational costs.
Docking Score A numerical value that estimates the binding affinity of the ligand to the receptor (e.g., in kcal/mol). Lower scores generally indicate a more favorable binding interaction.

| Key Residues | The amino acids in the receptor's binding site that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | Understanding these interactions is crucial for structure-based drug design. |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. buct.edu.cn This approach is invaluable for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Subsequently, a statistical method, such as multiple linear regression or more advanced machine learning algorithms, is employed to create an equation that correlates these descriptors with the observed biological activity. buct.edu.cnnih.govmdpi.com

The predictive power of a QSAR model is assessed through rigorous validation techniques. A key statistical parameter is the cross-validated correlation coefficient (q² or r²cv), which should ideally be greater than 0.5 for a reliable model. nih.gov The conventional correlation coefficient (r²) measures the goodness of fit for the training set of data. buct.edu.cn

For adenosine receptor ligands, 3D-QSAR methods like Self-Organizing Molecular Field Analysis (SOMFA) have been successfully applied. In a study on a series of 6-alkylamino-2-alkylthio adenosine derivatives with antiplatelet aggregation activity, a SOMFA model was generated with good predictive functionality, as indicated by its statistical parameters. buct.edu.cn

Table 2: Statistical Parameters of a SOMFA Model for Adenosine Derivatives

Parameter Value Description
r²cv 0.801 The cross-validated correlation coefficient, indicating good predictive ability.
0.807 The non-cross-validated correlation coefficient, showing a good fit of the model to the data.
F-value 75.281 The Fisher test value, indicating the statistical significance of the model.

| s | 0.130 | The standard error of the estimate, representing the deviation between predicted and actual values. |

The resulting 3D contour maps from such a 3D-QSAR study provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. For example, these maps can highlight areas where bulky groups are favored or disfavored, or where electrostatic potential should be positive or negative. This provides a clear and intuitive theoretical guide for the design of new inhibitors with improved potency. buct.edu.cn

Development of Novel Research Probes and Imaging Agents

The development of high-affinity and selective molecular probes is essential for characterizing receptors and visualizing their distribution and density in biological systems. 2-Phenylaminoadenosine, also known as CV 1808, has itself been the basis for such a research tool.

A key example is the radiolabeled version, [3H]CV 1808. This tritiated radioligand was used in binding studies that were instrumental in characterizing adenosine receptor populations in rat brain membranes. These studies revealed that [3H]CV 1808 labels a high-affinity site that was distinct from the then-known A1 and A2 receptors, leading to the proposal of a novel adenosine receptor subtype. nih.gov This demonstrates the power of converting a selective ligand into a radioprobe to discover new pharmacology.

Beyond radiolabeling, there is a continuous effort to develop fluorescent probes for adenosine receptors. nih.gov Fluorescent probes offer several advantages, including high sensitivity, non-destructive detection, and the ability to perform real-time imaging in living cells using techniques like confocal microscopy. rsc.org The general structure of a fluorescent probe consists of three main components: a fluorophore (the light-emitting part), a linker, and a recognition element that selectively binds to the target receptor.

While a specific fluorescent probe directly derived from the 2-Phenylaminoadenosine scaffold is not detailed in the provided context, research on other adenosine receptor ligands provides a blueprint for how such a probe could be developed. For instance, novel fluorescent probes for A1 and A2B adenosine receptors have been synthesized by attaching a 7-nitrobenzofurazan (NBD) fluorophore to a triazinobenzimidazole scaffold. nih.gov One of these probes was successfully used to label the receptors on the cell membranes of mesenchymal stem cells, and the specificity of the signal was confirmed by displacement with selective agonists. nih.gov This strategy of conjugating a known ligand scaffold to a suitable fluorophore could be applied to the 2-phenylaminoadenosine structure to create novel imaging agents for studying A2A receptors in various physiological and pathological contexts.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the selectivity of 2-Phenylaminoadenosine for adenosine receptor subtypes (e.g., A2A vs. A3)?

  • Methodological Answer : Radioligand binding assays using selective antagonists (e.g., SCH58261 for A2A) and displacement studies with [3H]-labeled 2-Phenylaminoadenosine can quantify receptor affinity. Compare Ki values across subtypes (A2A: 76 nM; A3: 1450 nM) to validate selectivity . Include controls using non-receptor-expressing cell lines to rule off-target effects .

Q. How should researchers address solubility challenges when using 2-Phenylaminoadenosine in aqueous-based assays?

  • Methodological Answer : Prepare stock solutions in ethanol or methanol (1:1 with water) due to poor aqueous solubility. For in vitro studies, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Validate solubility via spectrophotometric analysis at 260 nm (adenosine analog absorbance) .

Q. What are the critical controls for studies comparing 2-Phenylaminoadenosine with other adenosine agonists (e.g., 2-CADO)?

  • Methodological Answer : Include (1) receptor knockout models to confirm agonist-receptor interactions, (2) concentration-response curves to compare EC50 values, and (3) functional assays (e.g., cAMP accumulation for A2A activity). Note that 2-Phenylaminoadenosine exhibits weaker adenosine uptake inhibition in rat cortical synaptosomes compared to 2-CADO, requiring adjusted dose ranges .

Advanced Research Questions

Q. How can contradictory data on 2-Phenylaminoadenosine’s receptor binding profiles be resolved?

  • Methodological Answer : Discrepancies (e.g., novel receptor labeling in rat brain vs. known A2A affinity) may arise from tissue-specific receptor isoforms. Use CRISPR-edited cell lines expressing homogeneous receptor populations and cross-validate with autoradiography in brain slices. Replicate conditions from Cornfield et al. (1992) and Luthin et al. (1995) to assess methodological variability .

Q. What strategies optimize radioligand binding assays using [3H]2-Phenylaminoadenosine?

  • Methodological Answer : Pre-incubate tissues with adenosine deaminase to degrade endogenous adenosine. Use low Mg²⁺ buffers (e.g., 1 mM) to minimize non-specific binding. For saturation studies, apply Scatchard analysis with 0.2–50 nM [3H]2-Phenylaminoadenosine. Include cold ligand (10 µM unlabeled CV1808) to define non-specific binding .

Q. How should researchers design in vivo studies to evaluate 2-Phenylaminoadenosine’s coronary vasodilatory effects?

  • Methodological Answer : Use Langendorff-perfused rat heart models with pressure-flow measurements. Administer 0.002–2 µM 2-Phenylaminoadenosine via coronary perfusion and compare with adenosine (positive control). Monitor hemodynamic changes (e.g., coronary flow rate) and validate receptor specificity with A2A antagonists like ZM241385 .

Q. What are the implications of 2-Phenylaminoadenosine’s weak inhibition of adenosine uptake in CNS studies?

  • Methodological Answer : In neuronal preparations (e.g., rat cortical synaptosomes), combine 2-Phenylaminoadenosine with uptake inhibitors (e.g., dipyridamole) to isolate receptor-mediated effects. Measure extracellular adenosine via microdialysis and HPLC to differentiate direct agonism from uptake modulation .

Q. How can 2-Phenylaminoadenosine be applied in oncology research models?

  • Methodological Answer : In cancer cell lines (e.g., Jurkat T-cells), test anti-proliferative effects at 1–100 µM concentrations. Pair with A2A/A3 receptor knockdown via siRNA to confirm mechanism. Use forskolin (EC50 = 2 µM) to assess cAMP modulation as a downstream endpoint .

Methodological Best Practices

  • Data Reprodubility : Store 2-Phenylaminoadenosine at -20°C in desiccated, light-protected vials. Re-test purity via HPLC (≥95%) after long-term storage .
  • Statistical Rigor : For receptor binding data, apply nonlinear regression (GraphPad Prism) to calculate Kd/Bmax. Report SEM with n ≥ 3 independent experiments .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for hemodynamic endpoints and obtain institutional ethics approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-amino-2-(phenylamino)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
2-[6-amino-2-(phenylamino)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.